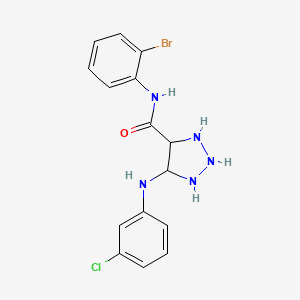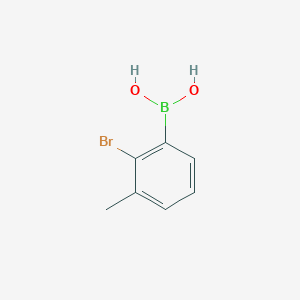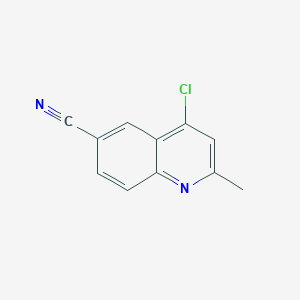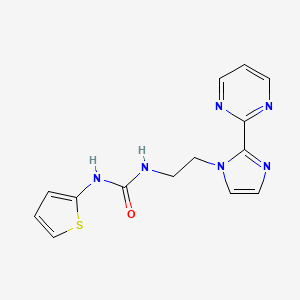
N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide, also known as BCTC, is a chemical compound that belongs to the class of triazoles. It is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. BCTC is an important tool compound for studying the physiological and pathological roles of TRPV1 in various biological processes.
作用機序
N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide acts as a competitive antagonist of TRPV1 by binding to the channel pore and blocking the influx of cations. It has been shown to inhibit the activation of TRPV1 by various stimuli, including capsaicin, heat, and protons. This compound has been shown to have a higher affinity for the open state of TRPV1 than the closed state, suggesting that it may preferentially block the activated channel.
Biochemical and Physiological Effects
This compound has been shown to have potent analgesic effects in animal models of pain. It has been shown to inhibit the nociceptive responses to various stimuli, including thermal, mechanical, and chemical stimuli. This compound has also been shown to have anti-inflammatory effects in animal models of inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in response to various stimuli, including lipopolysaccharide and carrageenan. This compound has also been shown to have anti-tumor effects in animal models of cancer. It has been shown to inhibit the proliferation, migration, and invasion of cancer cells.
実験室実験の利点と制限
N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide is a potent and selective antagonist of TRPV1, making it an important tool compound for studying the physiological and pathological roles of TRPV1 in various biological processes. However, this compound has some limitations for lab experiments. It has poor solubility in water and some organic solvents, making it difficult to use in some experimental systems. This compound has also been shown to have off-target effects on other ion channels and receptors, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide and TRPV1. One direction is to investigate the role of TRPV1 in various pathological conditions, including chronic pain, neuropathic pain, and cancer. Another direction is to develop more potent and selective antagonists of TRPV1 for clinical use. Finally, it is important to investigate the off-target effects of this compound and other TRPV1 antagonists on other ion channels and receptors to better understand their pharmacological properties.
合成法
N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide can be synthesized by a multistep process starting from 2-bromobenzaldehyde and 3-chloroaniline. The first step involves the condensation of 2-bromobenzaldehyde with 3-chloroaniline in the presence of acetic acid and sodium acetate to form N-(2-bromophenyl)-3-chloroaniline. This intermediate is then reacted with triethyl orthoformate and sodium azide to form N-(2-bromophenyl)-5-(3-chloroanilino)-1,2,4-triazole. Finally, the triazole is converted to the carboxamide by reaction with chloroacetyl chloride in the presence of triethylamine.
科学的研究の応用
N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide has been widely used in scientific research to study the physiological and pathological roles of TRPV1 in various biological processes. TRPV1 is expressed in a wide range of tissues, including sensory neurons, immune cells, and epithelial cells. It plays important roles in pain sensation, thermoregulation, inflammation, and cancer progression. This compound has been shown to block the activation of TRPV1 by various stimuli, including capsaicin, heat, and protons. It has been used to investigate the role of TRPV1 in pain sensation, thermoregulation, and inflammation in animal models. This compound has also been used to study the role of TRPV1 in cancer progression and metastasis.
特性
IUPAC Name |
N-(2-bromophenyl)-5-(3-chloroanilino)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClN5O/c16-11-6-1-2-7-12(11)19-15(23)13-14(21-22-20-13)18-10-5-3-4-9(17)8-10/h1-8,13-14,18,20-22H,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAMSZWQTKACOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2856460.png)


![2-[1-Methoxy-3-(4-toluidino)-2-propenylidene]malononitrile](/img/structure/B2856469.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2856471.png)



![[3-[[2-Methoxyethyl-[(4-methoxyphenyl)carbamoyl]amino]methyl]phenyl] 4-fluorobenzenesulfonate](/img/structure/B2856478.png)
![2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2856479.png)

